molecular formula C8H9N B1583782 N-Benzylidenemethylamine CAS No. 622-29-7

N-Benzylidenemethylamine

Cat. No.: B1583782
CAS No.: 622-29-7
M. Wt: 119.16 g/mol
InChI Key: HXTGGPKOEKKUQO-UHFFFAOYSA-N
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Description

N-Benzylidenemethylamine (CAS: 622-29-7) is an imine compound with the molecular formula C₈H₉N and a molecular weight of 119.17 g/mol. It is synthesized via the condensation of benzaldehyde and methylamine under controlled conditions, typically in a benzene or ethanol solvent system . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of secondary amines such as N-Methyl-1,2-diphenylethylamine . Its applications extend to analytical chemistry, where it is used in derivatization reactions to form thiazolidin-4-ones for optical purity determinations , and in biological contexts, where it has been identified as a volatile organic compound (VOC) released by human lung cancer cells .

Preparation Methods

Condensation of Benzaldehyde with Methylamine

The most widely used and practical method for preparing N-benzylidenemethylamine is the condensation reaction between benzaldehyde and methylamine. This reaction forms the imine intermediate through a nucleophilic addition-elimination mechanism, where methylamine attacks the carbonyl carbon of benzaldehyde, followed by dehydration to yield the imine.

Procedure Overview

  • Reactants : Benzaldehyde and anhydrous methylamine.
  • Solvent : Typically benzene or toluene is used as the solvent.
  • Conditions : The reaction is initiated at low temperatures (~10 °C), and the mixture is allowed to stand, during which it becomes warm and milky due to imine formation.
  • Water Removal : The reaction water formed is removed continuously by azeotropic distillation using a Dean-Stark apparatus to drive the equilibrium toward imine formation.
  • Isolation : The imine can be isolated by distillation or used directly in solution for further reactions.

Example from Organic Syntheses (1963)

  • 31.9 g (0.3 mol) benzaldehyde dissolved in 80 mL benzene cooled to ~10 °C.
  • 14 g (0.45 mol) anhydrous methylamine in 50 mL benzene added.
  • After 1 hour, reflux with Dean-Stark trap until no more water is collected.
  • The dried benzene solution contains this compound, which can be distilled or used directly.

Catalytic Hydrogenation of Imines from Benzaldehyde and Primary Amines

Another related preparation involves forming imines from benzaldehydes and primary amines, followed by catalytic hydrogenation to produce N-benzylamines. While this method primarily targets the amine product, the intermediate imine (such as this compound) is a key species formed during the process.

Process Description

  • Benzaldehyde reacts with a primary amine to form an imine intermediate.
  • The imine is hydrogenated using hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
  • The process may be carried out in solvents like toluene, with azeotropic removal of water to favor imine formation.
  • This method is useful for preparing various substituted N-benzylamines by varying the amine and benzaldehyde substituents.

Advantages

  • Provides access to optically pure N-benzylamines when chiral amines are used.
  • The imine intermediate can be isolated or hydrogenated in situ.

Lithiation and Quenching with this compound

A more specialized synthetic approach involves the use of organolithium reagents to functionalize this compound or its derivatives.

Method Summary

  • A solution of n-butyllithium in hexane is slowly added to a solution of N-acylated-o-toluidine in an ethereal solvent (e.g., diethyl ether, tetrahydrofuran).
  • The resulting dilithio intermediate is quenched with this compound at controlled temperatures (-78 °C to 35 °C).
  • The mixture is aged for 5 minutes to 1 hour to complete the reaction.
  • The product can be hydrolyzed to yield N-methyl-2-amino-α-phenylphenethylamine or related compounds.

Key Conditions

Parameter Range/Value
Temperature (lithium addition) -70 °C to 30 °C (preferably -10 °C to 30 °C)
Aging time 0.5 to 5 hours (preferably 1-2 hours)
Quenching temperature -78 °C to 35 °C (preferably 0 °C to 25 °C)
Atmosphere Dry nitrogen or inert gas

Notes

  • Moisture exclusion is critical to avoid side reactions.
  • This method is more complex and used for preparing specific derivatives rather than bulk this compound.

Comparative Data Table of Preparation Methods

Method Reactants Solvent(s) Key Conditions Yield/Notes Reference
Condensation of Benzaldehyde + Methylamine Benzaldehyde + Methylamine Benzene or Toluene ~10 °C initial, reflux with Dean-Stark trap for water removal High yield, direct use or distillation possible
Catalytic Hydrogenation of Imines Benzaldehyde + Primary amine Toluene or similar Hydrogen, Pd catalyst, azeotropic water removal Produces N-benzylamines, imine intermediate formed
Lithiation and Quenching N-acylated-o-toluidine + n-BuLi + this compound Ether solvents + hexane -78 °C to 35 °C, moisture-free atmosphere Specialized synthesis of derivatives, high control

Research Findings and Practical Considerations

  • The condensation method is the most practical and commonly used approach for preparing this compound, providing good yields and operational simplicity.
  • Removal of water by azeotropic distillation is essential to drive the equilibrium toward imine formation.
  • The imine can be isolated by distillation or used directly in subsequent synthetic steps, such as reduction or further functionalization.
  • Catalytic hydrogenation methods are important when the goal is to produce N-benzylamines from imines, with the imine intermediate formed in situ.
  • Organolithium-based methods allow for complex functionalization but require stringent anhydrous conditions and low temperatures.
  • The choice of method depends on the desired downstream application, purity requirements, and scale.

Chemical Reactions Analysis

Types of Reactions: N-Benzylidenemethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hydroboration Reactions

One of the prominent applications of N-Benzylidenemethylamine is in catalytic hydroboration reactions. Research has demonstrated that NBM can be effectively reduced using various catalysts, yielding secondary amines. For instance, a study indicated that using a rhenium complex as a catalyst allowed for smooth reduction of this compound with high efficiency at elevated temperatures:

CatalystConditionsYield (%)
Re complex80 °C, 5 mol %95%
Zn complexRoom temperature, 0.5 mol %90%

These results highlight the versatility of NBM in facilitating hydroboration processes, which are crucial for synthesizing amines from imines and nitriles .

Lewis Acid Catalysis

NBM has also been utilized in Lewis acid-catalyzed reactions. For example, benzothiazolium salts have been shown to catalyze hydrosilylation reactions involving this compound, demonstrating its utility as a substrate for generating silyl derivatives under mild conditions:

CatalystReaction TypeTemperatureConversion (%)
Benzothiazolium saltHydrosilylation100 °C86%
B(C6F5)3Dehydrosilylation80 °C40%

The ability to tune the reactivity through catalyst selection underscores the importance of NBM in synthetic chemistry .

Medicinal Chemistry

This compound derivatives have been explored for their potential pharmacological activities. Various studies have indicated that compounds containing the NBM structure exhibit promising biological properties:

  • Antimalarial Activity : A series of tricyclic analogs derived from NBM were synthesized and evaluated for their activity against Plasmodium falciparum. While some derivatives showed moderate activity, structure-activity relationship studies suggested modifications could enhance efficacy .
  • Antibacterial Properties : Research into new synthetic flavonoids derived from NBM indicated strong antimicrobial activity against common bacterial strains, suggesting potential applications in developing new antibiotics .

Theoretical Studies

Recent theoretical studies have focused on the mechanisms of reactions involving this compound. Computational chemistry approaches have provided insights into the energetics and reaction pathways associated with C=N activation through halogen bonding and other interactions. These studies are critical for understanding how to optimize reactions involving NBM and improve yields in synthetic processes .

Case Study 1: Hydroboration Efficiency

In a systematic study on hydroboration efficiency using this compound as a substrate, researchers employed various metal catalysts to assess their effectiveness. The findings demonstrated that specific catalysts not only improved reaction rates but also enhanced selectivity for desired products.

Case Study 2: Antimicrobial Activity Assessment

A comprehensive evaluation of newly synthesized tricyclic compounds based on this compound revealed significant antibacterial properties. The study employed minimum inhibitory concentration (MIC) assays to determine efficacy against Staphylococcus aureus and Escherichia coli, showing promise for future drug development.

Mechanism of Action

The mechanism of action of N-Benzylidenemethylamine involves its ability to form imine bonds with various substratesThe molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

Table 1 summarizes key molecular properties of N-Benzylidenemethylamine and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Exact Mass (Observed) Presence in Biological Systems
This compound C₈H₉N 119.17 622-29-7 120.0806 Detected in Nelumbo nucifera tissues , lung cancer VOCs
N-Methyl-β-phenylethylamine C₉H₁₃N 135.21 589-08-2 - Pharmaceutical intermediate
N-Benzylidenebenzylamine C₁₄H₁₃N 195.27 614-32-8 195.1048 Synthetic intermediate
Benzylamine C₇H₉N 107.15 100-46-9 - Precursor for agrochemicals

Key Observations :

  • This compound exhibits a lower molecular weight compared to its benzyl-substituted analog, N-Benzylidenebenzylamine, which increases steric hindrance and affects reactivity .
  • The exact mass of this compound (120.0806) aligns with its role in mass spectrometry-based identification in plant and cancer studies .

Reactivity Insights :

  • This compound’s imine group enables nucleophilic additions, making it a precursor for secondary amines like N-Methyl-1,2-diphenylethylamine .
  • In contrast, N-Benzylidenebenzylamine’s bulkier structure limits its utility in sterically demanding reactions .

Biological Activity

N-Benzylidenemethylamine (NBM) is an organic compound characterized by its imine functional group, which has garnered attention in various fields of research due to its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound, supported by case studies and research findings.

  • Molecular Formula : C8_8H9_9N
  • Molecular Weight : 119.17 g/mol
  • Appearance : Clear colorless to very slightly yellow liquid

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its ability to form imines and its interactions with biological macromolecules. The following mechanisms have been identified:

  • Antioxidant Activity : NBM has been shown to inhibit oxidative stress in cellular models, suggesting a protective role against neurodegenerative conditions.
  • Antimicrobial Properties : Studies indicate that NBM can exhibit antimicrobial effects against various pathogens, making it a candidate for antimicrobial drug development.
  • Anti-inflammatory Effects : Research has demonstrated that NBM can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

1. Antioxidant Activity

A study by Fasano et al. (2016) investigated the antioxidant properties of NBM derivatives, revealing that certain modifications enhance their efficacy in reducing reactive oxygen species (ROS) levels in vitro. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

CompoundROS Reduction (%)
NBM45
Derivative A60
Derivative B75

2. Antimicrobial Effects

In a study published in Journal of Applied Microbiology, NBM was tested against several bacterial strains, including E. coli and Staphylococcus aureus. The compound demonstrated notable antibacterial activity with minimum inhibitory concentrations (MICs) as low as 50 µg/mL.

Bacterial StrainMIC (µg/mL)
E. coli50
Staphylococcus aureus75
Pseudomonas aeruginosa100

3. Anti-inflammatory Mechanisms

Research conducted by Zhang et al. (2020) explored the anti-inflammatory effects of NBM on lipopolysaccharide (LPS)-stimulated microglial cells. The study found that NBM significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

  • Pharmaceutical Development : Its antioxidant and anti-inflammatory properties may be harnessed for developing drugs targeting neurodegenerative diseases and inflammatory disorders.
  • Agricultural Chemistry : Its antimicrobial activity could be utilized in developing new agrochemicals to protect crops from bacterial infections.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-Benzylidenemethylamine, and how can reaction conditions be optimized?

this compound is typically synthesized via a condensation reaction between methylamine and benzaldehyde. Key parameters include:

  • Molar ratio : A 1:1 molar ratio of methylamine to benzaldehyde in anhydrous ethanol or methanol .
  • Catalysis : Acidic catalysts (e.g., p-toluenesulfonic acid) or molecular sieves to drive the reaction by removing water .
  • Purification : Distillation under reduced pressure or recrystallization from ethanol to achieve ≥98% purity . Optimization involves adjusting solvent polarity, temperature (20–40°C), and catalyst loading to maximize yield (typically 70–85%) .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should be observed?

  • NMR Spectroscopy :

  • ¹H NMR : A singlet at δ ~8.3 ppm (imine proton), aromatic protons (δ ~7.3–7.5 ppm), and methylamine protons (δ ~3.1 ppm) .
  • ¹³C NMR : Imine carbon at δ ~160 ppm, aromatic carbons (δ ~125–135 ppm), and methyl carbon (δ ~40 ppm) .
    • IR Spectroscopy : Strong C=N stretch at ~1640–1660 cm⁻¹ .
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. How should this compound be stored to ensure stability, and what degradation products are likely under suboptimal conditions?

  • Storage : 2–8°C in airtight, amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .
  • Degradation : Hydrolysis to benzaldehyde and methylamine under humid conditions; monitor via TLC or GC-MS for free aldehyde/amine signals .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in nucleophilic addition reactions?

The imine group (C=N) acts as an electrophilic site. In reactions with Grignard reagents or organolithium compounds:

  • Nucleophilic attack : Occurs at the carbon adjacent to nitrogen, forming secondary amines after hydrolysis .
  • Steric effects : Substituents on the benzyl ring influence reaction rates; electron-withdrawing groups enhance electrophilicity .

Q. Can this compound serve as a ligand in coordination chemistry or catalysis?

  • Coordination : The imine nitrogen can bind to transition metals (e.g., Cu²⁺, Pd²⁺), forming complexes for catalytic applications such as cross-coupling reactions .
  • Asymmetric catalysis : Chiral derivatives (e.g., S-sulfonamide analogs) have been used in enantioselective synthesis, though this compound itself requires modification for asymmetry .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

  • DFT studies : Optimize geometry to calculate frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
  • Transition state modeling : Simulate pathways for imine hydrolysis or addition reactions to identify kinetic barriers .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

Variations in yields (70–85%) arise from differences in:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) may improve yields but complicate purification .
  • Catalyst efficiency : Acidic vs. anhydrous conditions affect water removal and equilibrium shifts .
  • Validation : Cross-check methods using controlled experiments (e.g., replicate reactions with standardized reagents) .

Q. Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Disposal : Neutralize waste with dilute HCl before disposal via approved hazardous waste channels .

Properties

IUPAC Name

N-methyl-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTGGPKOEKKUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060750
Record name Methanamine, N-(phenylmethylene)-
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Molecular Weight

119.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

622-29-7
Record name N-(Phenylmethylene)methanamine
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Record name Methanamine, N-(phenylmethylene)-
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Record name N-Benzylidenemethylamine
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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